molecular formula C8H10N4O6 B2716202 ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate CAS No. 321165-14-4

ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Cat. No. B2716202
CAS RN: 321165-14-4
M. Wt: 258.19
InChI Key: IWTWXNBHZSAWLR-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of pyrazole compounds can be characterized by techniques such as 1H/13C NMR, IR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazole compounds generally exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some pyrazole derivatives have shown potent in vitro antipromastigote activity .

Safety and Hazards

The safety and hazards associated with pyrazole compounds can depend on their specific structure. Some compounds exhibit suitable impact and friction sensitivities and being free of toxic metals place these compounds within the green primary explosives group .

Future Directions

The future directions in the field of pyrazole research could involve the design of new energetic materials by combining superior energetic structural fragments . Additionally, novel strategies and wide applications of the pyrazole scaffold are being explored .

properties

IUPAC Name

ethyl 2-(5-methyl-3,4-dinitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O6/c1-3-18-6(13)4-10-5(2)7(11(14)15)8(9-10)12(16)17/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWXNBHZSAWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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